molecular formula C22H14O B13952687 6-Oxiranylbenzo(a)pyrene CAS No. 61695-69-0

6-Oxiranylbenzo(a)pyrene

Katalognummer: B13952687
CAS-Nummer: 61695-69-0
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: SZOGYVPLFPZVIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxiranylbenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its structural complexity and potential applications in various scientific fields. The compound consists of a benzo(a)pyrene core with an oxiranyl group attached, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxiranylbenzo(a)pyrene typically involves the functionalization of benzo(a)pyrene. One common method is the epoxidation of benzo(a)pyrene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to maintain consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxiranylbenzo(a)pyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dihydrodiols and quinones.

    Reduction: Reduction reactions can convert the oxiranyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

    Oxidation: Dihydrodiols and quinones.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated benzo(a)pyrene derivatives.

Wissenschaftliche Forschungsanwendungen

6-Oxiranylbenzo(a)pyrene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Oxiranylbenzo(a)pyrene involves its interaction with cellular components. The oxiranyl group can form covalent bonds with DNA, leading to mutations and potentially carcinogenic effects. The compound also induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular structures and disrupt normal cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzo(a)pyrene: A parent compound without the oxiranyl group, known for its carcinogenic properties.

    Benzo(e)pyrene: Another isomer with different structural properties.

    Dibenzopyrenes: Larger PAHs with additional fused rings.

Uniqueness

6-Oxiranylbenzo(a)pyrene is unique due to the presence of the oxiranyl group, which enhances its reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for studying the mechanisms of PAH-induced toxicity and for developing applications in environmental monitoring and remediation .

Eigenschaften

CAS-Nummer

61695-69-0

Molekularformel

C22H14O

Molekulargewicht

294.3 g/mol

IUPAC-Name

2-benzo[b]pyren-6-yloxirane

InChI

InChI=1S/C22H14O/c1-2-7-16-15(6-1)17-10-8-13-4-3-5-14-9-11-18(22(17)20(13)14)21(16)19-12-23-19/h1-11,19H,12H2

InChI-Schlüssel

SZOGYVPLFPZVIH-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.